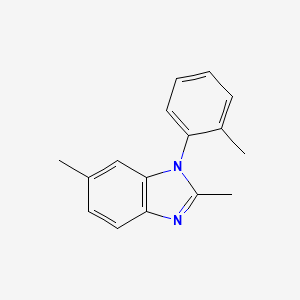

2,6-Dimethyl-1-(2-methylphenyl)benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dimethyl-1-(2-methylphenyl)benzimidazole is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-1-(2-methylphenyl)benzimidazole typically involves the condensation of ortho-phenylenediamine with substituted benzaldehydes. One common method includes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction yields high efficiency and purity, making it suitable for both laboratory and industrial production.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethyl-1-(2-methylphenyl)benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyl-1-(2-methylphenyl)benzimidazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-1-(2-methylphenyl)benzimidazole involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes and proteins, leading to the disruption of cellular processes in pathogens or cancer cells . The presence of methyl groups at specific positions on the benzimidazole scaffold enhances its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5,6-Dimethylbenzimidazole: Known for its role in the structure of vitamin B12.

2-Phenylbenzimidazole: Exhibits significant anticancer activity.

Piperazinyl benzimidazoles: Possess antifungal activity.

Uniqueness

2,6-Dimethyl-1-(2-methylphenyl)benzimidazole is unique due to its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for various scientific research applications. Its ability to undergo multiple types of chemical reactions further adds to its versatility.

Conclusion

This compound is a compound of significant interest in the fields of chemistry, biology, medicine, and industry. Its unique structure and versatile reactivity make it a valuable subject for scientific research and potential therapeutic applications.

Biologische Aktivität

2,6-Dimethyl-1-(2-methylphenyl)benzimidazole is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, anti-inflammatory, and other therapeutic potentials, supported by recent research findings and data.

Benzimidazole derivatives exhibit a unique pharmacophore that allows them to interact with various biological targets. The structure of this compound includes two methyl groups at the 2 and 6 positions and a 2-methylphenyl group, which contributes to its biological activity through mechanisms such as:

- Hydrogen bonding

- Aromatic interactions

- Hydrophobic interactions

- Van der Waals forces

These interactions facilitate the compound's ability to inhibit key enzymes and receptors involved in cancer progression and inflammation .

Anticancer Activity

Recent studies have highlighted the potential of benzimidazole derivatives as anticancer agents. The compound this compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

- Topoisomerase Inhibition : Benzimidazoles can inhibit topoisomerases, enzymes critical for DNA replication. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on Topo I and Topo II enzymatic activities .

- Induction of Apoptosis : Flow cytometry assays indicate that certain benzimidazole derivatives induce apoptosis in cancer cells in a dose-dependent manner. For example, compounds with structural similarities to this compound have shown IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study: Anticancer Efficacy

A study evaluated the efficacy of various benzimidazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with similar structures had IC50 values ranging from 10 µM to 20 µM, demonstrating effective cytotoxicity against these cell lines .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have been extensively studied. This compound exhibits notable activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | MIC (µg/ml) | Standard Drug MIC (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 25 | 10 (Penicillin) |

| Escherichia coli | 50 | 20 (Ciprofloxacin) |

| Candida albicans | 100 | 50 (Fluconazole) |

These findings suggest that this compound could serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Activity

Benzimidazole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) is particularly noteworthy. A derivative showed a selectivity ratio of over 400-fold for COX-2 inhibition compared to COX-1, indicating its potential as an anti-inflammatory drug with reduced gastrointestinal side effects .

Eigenschaften

Molekularformel |

C16H16N2 |

|---|---|

Molekulargewicht |

236.31 g/mol |

IUPAC-Name |

2,6-dimethyl-1-(2-methylphenyl)benzimidazole |

InChI |

InChI=1S/C16H16N2/c1-11-8-9-14-16(10-11)18(13(3)17-14)15-7-5-4-6-12(15)2/h4-10H,1-3H3 |

InChI-Schlüssel |

ZHUAVSZIMXYCLZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)N=C(N2C3=CC=CC=C3C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.